N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step reactions starting from readily available precursorsThe final step often involves sulfonation to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)SULFAMOYL]PHENYL}ACETAMIDE:
4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE: Another related compound with notable biological activities.
Uniqueness
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the sulfonamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H25N5O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H25N5O2S/c1-14-6-11-19(12-15(14)2)29(27,28)25-18-9-7-17(8-10-18)24-20-13-21(26(4)5)23-16(3)22-20/h6-13,25H,1-5H3,(H,22,23,24) |
InChI Key |
ICSOCDTUASKPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N(C)C)C |
Origin of Product |
United States |
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